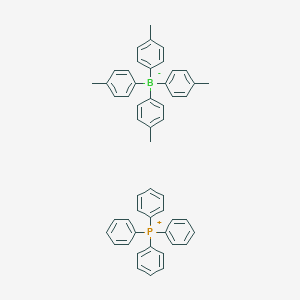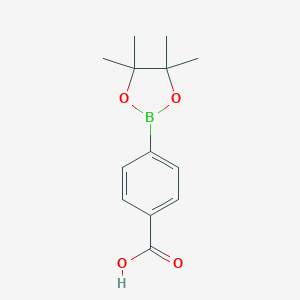
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction, confirmed by spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been explored for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, indicating an effective method for introducing the boronate ester group into aromatic compounds (Huang et al., 2021) (Takagi & Yamakawa, 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied through X-ray diffraction and density functional theory (DFT). Conformational analyses reveal that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. This congruence underscores the reliability of DFT in predicting the geometrical parameters of such complex molecules (Huang et al., 2021).
Chemical Reactions and Properties
These compounds exhibit interesting chemical reactivity, particularly in the context of Pd-catalyzed borylation reactions, which are crucial for introducing boronate ester functionalities into aromatic systems. The presence of the dioxaborolan-2-yl group significantly influences the reactivity and properties of these molecules, making them suitable intermediates for further chemical transformations (Takagi & Yamakawa, 2013).
Physical Properties Analysis
The physical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated through DFT studies. These analyses provide insights into the physicochemical characteristics of the compounds, including their stability, reactivity, and interactions with other molecules. The results from DFT calculations are instrumental in understanding the molecular properties that are critical for their application in various chemical syntheses (Huang et al., 2021).
Scientific Research Applications
Synthesis and Structural Analysis : It serves as an intermediate in the synthesis of complex compounds. Studies have used it to synthesize various boric acid ester intermediates, which are confirmed through techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction for crystallographic and conformational analyses (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT calculations are performed to analyze the molecular structures and properties of compounds derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This approach helps in comparing molecular structures optimized by DFT with those determined by X-ray diffraction (Wu et al., 2021).
Development of Fluorescent Prochelators : This compound is used in the development of fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence. Such prochelators have potential applications in biological and chemical sensing (Hyman & Franz, 2012).
Microwave-Assisted Boronate Ester Formation : It is utilized in microwave-assisted synthesis for the formation of boronate esters, leading to the creation of various heteroaryl-substituted compounds (Rheault et al., 2009).
Study of Vibrational Properties : The vibrational properties of derivatives of this compound are analyzed to provide insights into their characteristic vibrational absorption bands. This is crucial for understanding the physicochemical properties of these compounds (Wu et al., 2021).
Incorporation in Semiconducting Polymers : It's used as a precursor for the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and materials science (Kawashima et al., 2013).
Safety and Hazards
The compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source, allowing the transfer of an aryl or vinyl group to an appropriate organohalide partner in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
As a reagent in organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction .
Action Environment
The action of 4-Carboxyphenylboronic acid pinacol ester, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDKBQIEOBXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370401 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180516-87-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




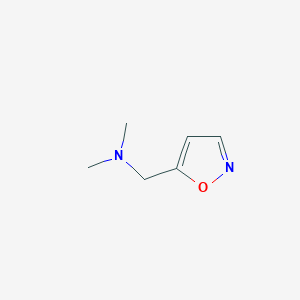

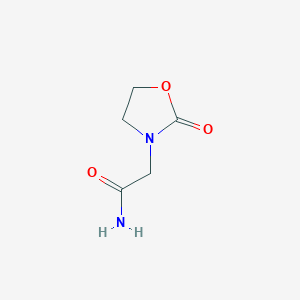
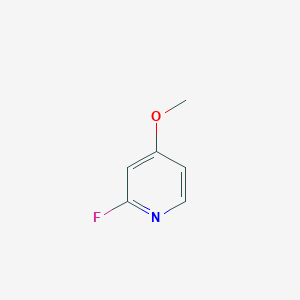
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
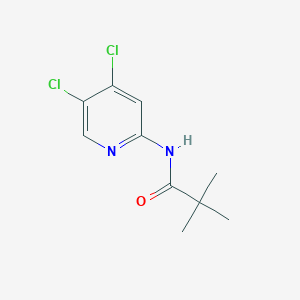
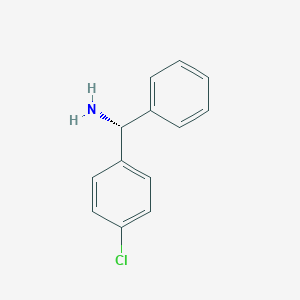
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
